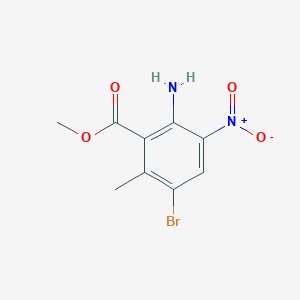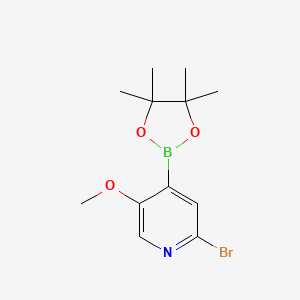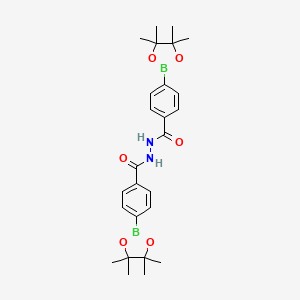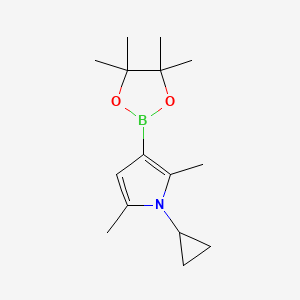
Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester
Overview
Description
“Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester” is a chemical compound with the molecular formula C9H9BrN2O4 . It is a derivative of Antharilinic Acid .
Physical And Chemical Properties Analysis
The boiling point of “Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester” is predicted to be 375.2±37.0 °C . The density is predicted to be 1.662±0.06 g/cm3 .Scientific Research Applications
Antimicrobial Activity
Indole derivatives, including methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, have garnered attention for their antimicrobial potential. Researchers explore their ability to inhibit bacterial growth, making them promising candidates for combating infections caused by pathogenic microorganisms . Further studies could elucidate specific mechanisms and optimize their efficacy.
Cancer Research
Indoles play a crucial role in cancer research due to their diverse biological properties. Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate may exhibit anti-cancer effects, making it relevant for investigating potential therapeutic strategies against cancer cells. Researchers explore its impact on cell proliferation, apoptosis, and metastasis inhibition .
Hepatitis C Virus (HCV) Inhibitors
The compound has applications in the preparation of HCV NS5b RNA polymerase inhibitors. These inhibitors target the viral enzyme responsible for RNA replication, potentially disrupting the virus’s life cycle. Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate contributes to the development of novel antiviral agents .
Plant Growth Regulation
Indole derivatives, including methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, influence plant growth and development. Researchers investigate their role as plant hormones, particularly in regulating processes like cell elongation, root development, and flowering. Understanding these effects can enhance crop yield and stress tolerance .
Synthetic Methodology
Given the importance of indole scaffolds, researchers explore novel synthetic routes to access indole derivatives. Investigating efficient methods for constructing the indole moiety in selected alkaloids, including methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate, contributes to the chemical community’s knowledge base .
Biological Assays and Drug Discovery
Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate serves as a valuable tool in biological assays. Researchers use it to evaluate biological activity, screen potential drug candidates, and identify lead compounds. Its unique structure and properties make it an interesting starting point for drug discovery efforts .
Mechanism of Action
Mode of Action
The mode of action of this compound involves a series of reactions. The compound undergoes nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption . This suggests that the compound can be readily absorbed in the digestive tract, which could potentially impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate”. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and efficacy.
properties
IUPAC Name |
methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-4-5(10)3-6(12(14)15)8(11)7(4)9(13)16-2/h3H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRYNZHYOPDFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444144 | |
| Record name | Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |
CAS RN |
258508-84-8 | |
| Record name | Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-AMINO-5-BROMO-6-METHYL-3-NITRO-BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















